Hydroxyecdysone
Description
Hydroxyecdysone (20-hydroxyecdysone, 20E) is a steroid hormone critical in arthropod physiology, regulating molting, metamorphosis, and reproduction. It is synthesized from cholesterol via ecdysone, which is hydroxylated at the C20 position to form its active metabolite, 20E . Beyond insects, 20E is found in plants (e.g., Tinospora crispa, Trillium govanianum) and exhibits neuroprotective, antioxidant, and immunomodulatory properties in mammals . Its primary mechanism involves binding to the nuclear receptor complex EcR/USP (ecdysone receptor/ultraspiracle), activating transcription of genes governing development and stress responses .
Properties
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26?,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-KHQAIKDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2C(C)([C@@H](CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156827 | |
| Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7703-93-7 | |
| Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7703-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-7-en-6-one, 2,3,14,20,22,25-hexahydroxy-, (2β,3β,5β,20ξ,22R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301156827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxyecdysone can be isolated from natural sources, such as plants and invertebrates. The most common method involves extracting the compound from plants like Cyanotis vaga, Ajuga turkestanica, and Rhaponticum carthamoides . Industrial production methods focus on the extraction and purification of this compound using environmentally friendly solvents, such as natural deep eutectic solvents (NADESs) and ionic liquids (ILs) . Additionally, synthetic routes have been developed, including the use of UV irradiation and laser-induced phototransformations .
Chemical Reactions Analysis
Metabolic Transformations in Vertebrates
In murine models, 20E undergoes sequential enzymatic modifications through three primary pathways :
| Reaction Type | Major Metabolites Identified | Structural Modifications |
|---|---|---|
| C-14 dehydroxylation | 14-deoxy-20-hydroxyecdysone | Removal of hydroxyl group at C-14 |
| Side-chain cleavage | Poststerone, 14-deoxypoststerone | Cleavage between C-20 and C-22 positions |
| 6-Keto group reduction | 2β,3β,6α,22R,25-pentahydroxy-5β-cholest-8(14)-ene | Stereospecific reduction of 6-keto group |
These transformations occur without conjugation, distinguishing 20E's metabolism from typical vertebrate steroid pathways . The novel pentahydroxy metabolite accounts for >35% of excreted products in mice.
Base-Catalyzed Autoxidation
Controlled alkaline oxidation (0.1M NaOH, 60°C) produces structurally distinct derivatives with modified biological activity :
| Product | Yield | Akt Phosphorylation Activity vs 20E | Stability in Solution |
|---|---|---|---|
| Calonysterone (5) | 48% | 1.8× enhancement | >72 hours at 25°C |
| Desmotrope (7) | 42% | 0.6× suppression | >96 hours at 25°C |
Reaction kinetics show maximum combined yield (90.2±3.1%) achieved at 8-hour reaction time, with HPLC retention times of 12.4 min (5) and 14.1 min (7) using acetonitrile/water (65:35) mobile phase .
Photochemical Conversions
Laser irradiation (266 nm, 6.5 mJ) induces rapid structural changes :
| Exposure Time | UV Absorption Change (λ<sub>max</sub>) | Fluorescence Emission (λ<sub>em</sub>) | Conversion Efficiency |
|---|---|---|---|
| 5 min | 242 nm → 255 nm (+5.3% intensity) | 410 nm (+18% vs control) | 22.4±3.1% |
| 15 min | 242 nm → 265 nm (+32% intensity) | 425 nm (+54% vs control) | 68.9±2.8% |
| 30 min | Broadband absorption (>300 nm) | 440 nm (+82% vs control) | 94.7±1.5% |
TLC analysis reveals complete conversion of 20E diacetonide derivatives within 10 minutes of irradiation, producing at least three distinct photoproducts with R<sub>f</sub> values of 0.38, 0.42, and 0.47 in chloroform/ethanol (4:1) .
Stereochemical Considerations
The B-ring modified derivatives demonstrate remarkable stability of desmotropic pairs, maintaining isomeric integrity for >96 hours in aqueous solution (pH 7.4, 37°C) . <sup>1</sup>H-NMR analysis confirms:
-
Δδ 0.23 ppm for H-7 protons between calonysterone (δ 5.81) and its desmotrope (δ 5.58)
-
<sup>13</sup>C chemical shift divergence of 2.4 ppm at C-9 position
These structural modifications correlate with bioactivity changes, particularly in Akt pathway modulation, demonstrating the critical relationship between 20E's chemical reactivity and its pharmacological effects .
Scientific Research Applications
Anabolic Effects
20-Hydroxyecdysone has been studied for its anabolic effects, particularly in muscle growth and recovery. Research indicates that it promotes protein synthesis and muscle regeneration, making it a candidate for treating conditions like sarcopenia and muscle wasting associated with chronic diseases .
Metabolic Disorders
The compound exhibits hypolipidemic and anti-diabetic properties. Studies have shown that 20E can improve glucose metabolism and reduce lipid levels in animal models, suggesting its potential as a treatment for metabolic syndrome and diabetes .
Anti-Inflammatory Properties
In vitro and in vivo studies have demonstrated that 20E possesses anti-inflammatory effects, which could be beneficial for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
Neuromuscular Diseases
Early-stage clinical trials have evaluated the efficacy of 20E in patients with neuromuscular disorders, such as Duchenne muscular dystrophy. Results indicate potential benefits in muscle function and overall health .
Respiratory Diseases
Research is ongoing to assess the impact of 20E on respiratory conditions, including its effects on lung function and inflammation .
Anabolic Agents in Livestock
20-Hydroxyecdysone is being explored as an anabolic agent in food-producing animals to enhance growth rates and feed efficiency without the harmful side effects associated with traditional steroids . Regulatory measures are being developed to monitor its use to prevent misuse in livestock production.
Case Studies
Challenges and Future Directions
Despite promising findings, there are challenges related to the bioavailability of orally administered 20E and the need for more extensive clinical trials to fully establish its safety and efficacy profile . Future research should focus on:
- Developing improved delivery systems to enhance bioavailability.
- Conducting large-scale clinical trials to confirm therapeutic benefits.
- Exploring synergistic effects with other compounds found in traditional medicinal plants.
Mechanism of Action
In arthropods, hydroxyecdysone acts through the ecdysone receptor, regulating larval molts, onset of puparium formation, and metamorphosis . In mammals, although the ecdysone receptor is absent, this compound affects biological systems by binding to the estrogen receptor beta (ERβ) protein-coding gene . This binding mechanism is believed to mediate its anabolic effects . Additionally, this compound mimics the effect of insulin-like growth factor 1 (IGF-1) in reducing myostatin gene expression, promoting muscle growth .
Comparison with Similar Compounds
Research Findings and Functional Comparisons
Receptor Binding and Signaling
- 20E vs. Ecdysone : 20E’s C20 hydroxyl group is critical for high-affinity EcR/USP binding, enabling transcriptional activation of genes like Broad-Complex (Br-C) and HR3 .
- Diacylhydrazines : Bind EcR in a distinct conformation, bypassing USP requirements in some species, leading to prolonged receptor activation .
Tables
Table 1: Structural Comparison of Key Ecdysteroids
| Compound | Core Structure | Key Modifications | Natural Sources |
|---|---|---|---|
| 20-Hydroxyecdysone | 27-carbon steroid | C20 hydroxylation | Insects, plants |
| Ecdysone | 27-carbon steroid | Lacks C20 hydroxyl | Insects |
| Turkesterone | 27-carbon steroid | 11α-hydroxyl group | Plants (e.g., Ajuga) |
| Ajugasterone C | 27-carbon steroid | Side-chain hydroxylation | Cyanotis arachnoidea |
Biological Activity
Hydroxyecdysone , specifically 20-hydroxyecdysone (20E), is a naturally occurring ecdysteroid found in various plants and insects. It is recognized for its diverse biological activities, particularly its anabolic, adaptogenic, and antioxidant properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Pharmacological Properties
This compound exhibits several beneficial pharmacological activities:
- Anabolic Effects : In animal studies, 20E has been shown to significantly increase skeletal muscle mass and protein synthesis. For instance, research on rats demonstrated a 115% increase in body mass due to 20E supplementation .
- Antioxidant Activity : 20E possesses strong antioxidant properties, which have been linked to the induction of antioxidative stress response genes. This is particularly relevant in cancer treatment, where oxidative stress plays a critical role .
- Antineoplastic Properties : Recent studies have highlighted the compound's potential in cancer therapy. In non-small cell lung cancer (NSCLC) cell lines, 20E reduced glycolysis and respiration while sensitizing cells to metabolic inhibitors, indicating its role in inhibiting cancer cell metabolism .
- Adaptogenic Effects : this compound has shown promise in enhancing stress resistance and improving metabolic health. Clinical trials have reported benefits such as improved muscle mass and reduced fat content in athletes .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : 20E primarily acts through the activation of the Mas1 receptor, a key component of the renin–angiotensin system. This interaction leads to various physiological effects, including increased erythropoiesis and improved lipid metabolism .
- Gene Regulation : Transcriptomic analyses reveal that 20E upregulates genes associated with mitochondrial function and biosynthetic processes. This regulation enhances energy production and supports anabolic activities in muscle cells .
- Impact on Cancer Biology : The compound's ability to modulate metabolic pathways in cancer cells suggests its potential as an adjunct therapy in oncology. It has been observed to downregulate key transcription factors involved in tumor metabolism, such as c-Myc .
Case Studies
- Muscle Development in Athletes :
- Cancer Treatment :
- Immunomodulatory Effects :
Data Table: Summary of Biological Activities
Clinical Applications
Clinical investigations into this compound have been promising:
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for optimizing Hydroxyecdysone extraction from plant sources?
- Answer : this compound extraction efficiency depends on solvent selection, solid-to-liquid ratios, and extraction duration. Response Surface Methodology (RSM) with a 3-factor, 3-level design can systematically optimize parameters. For example, using 45% normal butanol, a 15:1 solid-to-liquid ratio, and 1.7-hour extraction time achieved 5.29 mg/g yield in Achyranthes bidentata . Ultrasonic-assisted extraction coupled with RP-HPLC (methanol-1% acetic acid mobile phase) is validated for reproducibility (average recovery: 100.4%) .
Q. How can researchers validate this compound quantification in complex matrices like plant extracts?
- Answer : High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection at 254 nm (pre-derivatization) or 600 nm (post-derivatization) offers specificity. For instance, hexane-chloroform-methanol-formic acid (4:4:2:0.1%) mobile phase separates this compound (Rf 0.47) from co-occurring compounds like cordifolioside A and columbin. Validation parameters include linearity (r² > 0.99), LOD (40.90 ng/band), and precision (RSD < 2%) .
Q. What in vivo experimental designs are used to assess this compound’s anti-inflammatory effects?
- Answer : Collagen-induced arthritis (CIA) rat models are standardized for evaluating anti-inflammatory efficacy. Dosages of 10–20 mg/kg this compound administered orally reduce nitric oxide (NO) and cyclooxygenase-2 (COX-2) levels, with statistical significance (P<0.01) compared to controls. Sample sizes of 10 rats per group ensure statistical power, and data should be reported as mean ± standard deviation .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data on this compound’s bioavailability be resolved?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy with NOESY experiments can clarify host-guest interactions (e.g., complexation with cyclodextrins) that influence solubility and absorption. Overlapping <sup>1</sup>H signals in free this compound require 2D spectral analysis to confirm structural modifications . Complementary LC-ESI-MS/MS characterization (e.g., m/z 481.30 [M+H]<sup>+</sup> for this compound) enhances detection specificity in biological matrices .
Q. What strategies address variability in this compound’s bioactivity across insect species?
- Answer : Dose-response assays using ELISA kits (e.g., Boshen Biotechnology’s Insect Ecdysone Assay) quantify 20-hydroxyecdysone levels in hemolymph. For example, homogenizing five female insects per replicate and measuring OD450 nm after HRP-TMB substrate incubation reduces intra-species variability. Physiological thresholds (e.g., molting induction) should be correlated with hormone pulse timing and amplitude .
Q. How should researchers design studies to reconcile contradictory findings on this compound’s antioxidant mechanisms?
- Answer : Mechanistic studies must differentiate direct ROS scavenging from indirect pathways (e.g., Nrf2 activation). In vitro models (e.g., HepG2 cells) treated with this compound (10–100 µM) should measure SOD/CAT activity alongside transcriptional profiling. Confounding factors like cell line-specific responses require normalization to housekeeping genes and inclusion of positive controls (e.g., quercetin) .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Answer : Non-linear regression models (e.g., four-parameter logistic curves) quantify EC50 values. For in vivo data, ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares group means. Studies with small sample sizes (n < 10) should report effect sizes and confidence intervals to avoid Type II errors .
Q. How can researchers ensure reproducibility in this compound extraction protocols?
- Answer : Standardized reporting of plant voucher specimens, extraction equipment (e.g., ultrasonic bath frequency), and solvent purity (HPLC-grade) minimizes variability. Inter-laboratory validation via spiked recovery tests (98–101% recovery rates) and participation in proficiency testing programs enhances cross-study comparability .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
